N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide
Description
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by its distinct substituents:
- Propylamino group at position 4 (C4), contributing to hydrogen-bonding interactions in biological targets.
- 2,4-Difluorobenzamide side chain, linked via an ethyl spacer to the pyrazolo[3,4-d]pyrimidine core, which may improve binding affinity and selectivity in kinase inhibition.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-3-7-22-16-14-11-24-27(17(14)26-19(25-16)29-4-2)9-8-23-18(28)13-6-5-12(20)10-15(13)21/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,23,28)(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKAISXQPYPLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis. One might start with the synthesis of the pyrazolo[3,4-d]pyrimidin-1-yl core, followed by selective functionalization of the ethylthio and propylamino groups. Detailed reaction conditions would involve carefully controlled temperatures, pressures, and use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors to maintain consistency in reaction conditions. Advanced purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) would be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide can undergo various chemical reactions including:
Oxidation: : The ethylthio group may undergo oxidation to form sulfoxides or sulfones.
Reduction: : The nitro groups (if present in derivatives) can be reduced to amines.
Substitution: : Halogen substitution can occur on the difluorobenzamide moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: : Utilization of hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Application of lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Employing nucleophiles like ammonia or thiols under elevated temperatures and appropriate catalysts.
Major Products Formed
The major products of these reactions are typically more functionalized derivatives of the parent compound, potentially leading to new analogs with varied biological activities.
Scientific Research Applications
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide finds applications in:
Chemistry: : Used as a starting material for synthesizing complex molecules in organic synthesis.
Biology: : Potentially as a probe in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its activity against certain pathogens or as a lead compound in drug development.
Industry: : Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, possibly inhibiting enzyme function or modulating receptor activity. It can bind to active sites of enzymes or receptors, altering their normal function and thereby exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-d]pyrimidine scaffold is widely explored in drug discovery. Below is a comparative analysis of key analogues:
*Estimated molecular formula: C₂₁H₂₃F₂N₇OS; molecular weight calculated using standard atomic masses.
Key Structural Determinants of Activity
- C4 Substitutions: Propylamino (target) vs. isobutylamino (): Shorter alkyl chains (propyl) may reduce steric hindrance, favoring target binding.
- C6 Modifications : Ethylthio (target, ) vs. thioether-linked heterocycles (): Thioethers improve stability over oxygen-based linkers.
- Side Chain Diversity: Fluorinated benzamides (target, ) vs.
Biological Activity
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound's structure incorporates various functional groups that suggest potential biological activities, particularly in medicinal chemistry. Research into similar compounds has indicated a range of biological effects, making this compound a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is C19H22F2N6OS, with a molecular weight of 420.5 g/mol. The presence of the ethylthio group and difluorobenzamide moiety enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22F2N6OS |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 946364-74-5 |
Biological Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives has shown promising biological activities, including:
- Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The inhibition of DHFR is particularly noteworthy as it parallels the action of established chemotherapeutics like methotrexate. Studies have shown that certain pyrazolo[3,4-d]pyrimidines exhibit IC50 values in the low micromolar range against cancer cell lines, indicating strong potential for therapeutic applications .
Case Studies
- Antitumor Evaluation : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor effects. One compound showed marked DHFR inhibition and induced pro-apoptotic pathways in MCF-7 cells. The results highlighted the potential of these derivatives as viable alternatives to traditional antifolates .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo[3,4-d]pyrimidines revealed that modifications in the substituents significantly affect their biological activity. For example, the introduction of ethylthio and propylamino groups was associated with enhanced activity against specific cancer types compared to simpler analogs .
The primary mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes involved in nucleotide synthesis and cellular proliferation pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
Q & A
Q. What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?
- Methodological Answer :
- Process Intensification : Optimize heat/mass transfer using flow reactors (e.g., Corning AFR).
- Waste Reduction : Implement solvent recycling (e.g., acetonitrile recovery via distillation).
- Reactor Design : Follow CRDC guidelines () for mixing efficiency and safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
